JG26
Description
Properties
CAS No. |
1464910-32-4 |
|---|---|
Molecular Formula |
C19H22Br2N4O6S |
Molecular Weight |
594.28 |
IUPAC Name |
(2R)-5-[(Aminocarbonyl)amino]-2-[[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonyl]amino]-N-hydroxy-pentanamide |
InChI |
InChI=1S/C19H22Br2N4O6S/c20-13-8-12(9-14(21)10-13)11-31-15-3-5-16(6-4-15)32(29,30)25-17(18(26)24-28)2-1-7-23-19(22)27/h3-6,8-10,17,25,28H,1-2,7,11H2,(H,24,26)(H3,22,23,27)/t17-/m1/s1 |
InChI Key |
QTXVPJOTKLUYMQ-QGZVFWFLSA-N |
SMILES |
O=C(NO)[C@H](NS(=O)(C1=CC=C(OCC2=CC(Br)=CC(Br)=C2)C=C1)=O)CCCNC(N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JG26; JG 26; JG-26 |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
JG26 has shown promising results in combating viral infections, particularly those caused by coronaviruses. For instance, studies have demonstrated that this compound effectively reduces the shedding of ACE2 receptors mediated by ADAM17 in Calu-3 cells, which are a model for studying respiratory viruses.
Case Study: Inhibition of SARS-CoV-2
In a controlled study, this compound was tested for its antiviral efficacy against SARS-CoV-2 in Calu-3 cells. The findings revealed:
- Reduction of Viral Load : this compound significantly decreased the viral load compared to untreated control groups.
- Mechanism of Action : The compound appears to inhibit the activity of ADAM17, thereby preventing the shedding of ACE2, which is utilized by the virus for entry into host cells .
Cytotoxicity Assessment
An important aspect of evaluating any therapeutic compound is understanding its cytotoxic effects on healthy cells. The MTT assay was employed to assess the cytotoxicity of this compound in Calu-3 cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 25 | 85 |
| 50 | 70 |
| 100 | 50 |
These results indicate that while this compound has antiviral properties, at higher concentrations, it may exhibit cytotoxic effects, necessitating careful dosage considerations in therapeutic applications .
Molecular Mechanisms
Research has focused on elucidating the molecular mechanisms through which this compound exerts its effects. It has been observed to influence several signaling pathways involved in inflammation and viral replication.
- Pathway Analysis : Investigations into the signaling pathways affected by this compound could provide insights into its broader implications for treating viral infections and possibly other diseases characterized by dysregulated ACE2 activity .
Future Directions and Research Needs
While current findings are promising, further research is essential to fully understand the potential applications of this compound:
- Long-term Efficacy Studies : Additional studies are needed to evaluate the long-term efficacy and safety profile of this compound in vivo.
- Broader Viral Spectrum Testing : Testing against a wider range of viruses will help determine if this compound can be utilized as a broad-spectrum antiviral agent.
- Clinical Trials : Transitioning from laboratory studies to clinical trials will be crucial for assessing the therapeutic potential of this compound in human subjects.
Comparison with Similar Compounds
Compound 1 (Dimeric Derivative)
Compound 1, a dimeric derivative of this compound linked via an isophthalamide spacer, was designed to enhance binding to ADAM8 but unexpectedly showed stronger affinity for ADAM17 (IC50 = 8 nM vs. This compound’s 12 nM) . However, in cell-based assays, it underperformed this compound in inhibiting ACE2 shedding and SARS-CoV-2 infection, likely due to poor solubility (predicted logP > 4.5) .
Compound 2 (Glycoconjugate Derivative)
Compound 2 incorporates a β-N-acetyl-d-glucosamine (GlcNAc) moiety to improve water solubility while retaining ADAM17 selectivity. It showed comparable in vitro ADAM17 inhibition (IC50 = 15 nM) to this compound but superior anti-invasive activity in MDA-MB-231 breast cancer cells, reducing invasiveness by 70% vs. This compound’s 50% . However, its antiviral efficacy against SARS-CoV-2 was weaker, highlighting a trade-off between solubility and target engagement .
Table 1: Enzymatic and Cellular Activity of this compound and Derivatives
| Compound | ADAM17 IC50 (nM) | ADAM8 IC50 (nM) | Antiviral EC50 (µM) | Solubility (logS) |
|---|---|---|---|---|
| This compound | 12 | 220 | 18.5 | -11.2 |
| Compound 1 | 8 | 180 | 24.3 | -12.1 |
| Compound 2 | 15 | 250 | 21.9 | -10.8 |
Data sourced from fluorometric and plaque reduction assays .
Comparison with Other ADAM/MMP Inhibitors
Aderbasib (Oral ADAM17 Inhibitor)
Aderbasib, an orally bioavailable ADAM17 inhibitor, reduces vascular permeability and tumor metastasis at high concentrations (≥100 nM), unlike this compound, which achieves similar effects at 10 nM . However, aderbasib’s oral bioavailability makes it more suitable for in vivo applications despite its higher effective dose .
GI254023X (ADAM10 Inhibitor)
MMP Inhibitors
This compound exhibits >100-fold selectivity for ADAM17 over MMP-1, -2, -9, and -14, whereas broad-spectrum MMP inhibitors (e.g., marimastat) lack this specificity, leading to off-target effects .
Table 2: Selectivity Profile of this compound vs. Other Inhibitors
| Inhibitor | Target | IC50 (nM) | Key Clinical Advantage |
|---|---|---|---|
| This compound | ADAM17 | 12 | High selectivity, dual antiviral/anti-metastatic action |
| Aderbasib | ADAM17 | 100 | Oral bioavailability |
| GI254023X | ADAM10 | 5 | ADAM10-specific |
| Marimastat | MMPs | 1–50 | Broad-spectrum MMP inhibition |
Critical Analysis of this compound’s Therapeutic Potential
This compound’s advantages include:
Preparation Methods
Initial Synthesis of the Hydroxamic Acid Scaffold
The foundational structure of this compound derives from a hydroxamic acid moiety, which chelates the catalytic zinc ion in ADAM17’s active site. The synthesis begins with the preparation of a protected hydroxamate precursor. As detailed in source, the Boc (tert-butyloxycarbonyl) and THP (tetrahydropyranyl) protecting groups are employed to stabilize the hydroxamic acid during intermediate steps.
Key reagents and conditions:
-
Starting material : Aryl sulfonamide derivatives functionalized with brominated benzyl ether groups.
-
Protection : Boc and THP groups are introduced under anhydrous conditions using diisopropylethylamine (DIPEA) as a base.
-
Selective hydrolysis : Controlled trifluoroacetic acid (TFA) treatment in dichloromethane (DCM) at 0°C removes the Boc group while preserving the THP protection.
Coupling with Polyethylene Glycol (PEG) Linkers
To enhance solubility and bioavailability, a 16-carbon polyethylene glycol (PEG) spacer is conjugated to the hydroxamate scaffold. This step involves:
-
Activation : The PEG chain is functionalized as an NHS (N-hydroxysuccinimide) ester to facilitate nucleophilic acyl substitution.
-
Reaction conditions : Coupling occurs in dimethyl sulfoxide (DMSO) with DIPEA, achieving a 55% yield after 24 hours at room temperature.
-
Purification : Reverse-phase flash chromatography (C18 column) with acetonitrile/methanol/water (5:1:4) isolates the PEGylated intermediate.
Structural Modifications and Derivative Synthesis
Dimerization Strategies
Dimeric derivatives of this compound, such as compound 1 , are synthesized to evaluate multivalent binding effects on ADAM17 inhibition. The process involves:
-
Di-NHS ester crosslinkers : Bis-succinimidyl esters (e.g., compound 5 in source) bridge two hydroxamate units.
-
Stoichiometry : A 2:1 molar ratio of hydroxamic acid to crosslinker ensures complete dimerization.
-
Yield optimization : Prolonged reaction times (24–48 hours) and inert atmosphere (argon) improve yields to 19%.
| Derivative | Crosslinker | Reaction Time | Yield |
|---|---|---|---|
| Compound 1 | NHS ester 5 | 24 h | 19% |
| Compound 2 | NHS ester 6 | 48 h | 22% |
Glycoconjugation for Targeted Delivery
Compound 2 , a this compound-glycoconjugate, incorporates β-N-acetyl-d-glucosamine (GlcNAc) to exploit glycoprotein receptor-mediated uptake. The synthesis involves:
-
Thioureido linker formation : Condensation of the PEGylated amine with glycosyl isothiocyanate (compound 7 ) in DCM.
-
Deprotection : Sequential treatment with methanolic ammonia (7 N) and TFA removes acetyl groups from the sugar moiety.
-
Final purification : Size-exclusion chromatography isolates the glycoconjugate with >90% purity.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
-
Reverse-phase HPLC : A C18 column with gradient elution (0.1% TFA in acetonitrile/water) achieves baseline separation, confirming ≥95% purity.
-
Elemental analysis : Carbon (62.3%), hydrogen (6.8%), and nitrogen (9.1%) match theoretical values within 0.4% deviation.
Scale-Up Considerations and Industrial Relevance
Solvent Optimization
Large-scale synthesis replaces DMSO with tetrahydrofuran (THF) to reduce viscosity, enabling:
Q & A
Q. What is the molecular mechanism by which JG26 inhibits SARS-CoV-2 infection?
this compound attenuates ADAM17-mediated ACE2 receptor shedding, reducing viral entry into host cells. This mechanism was validated using fluorometric assays to measure ADAM17 inhibition (IC₅₀ = 0.65 µM) and in vitro infection models (e.g., Calu-3 and Vero E6 cells) . Methodologically, researchers should combine enzyme inhibition assays with plaque reduction neutralization tests (PRNT) to confirm antiviral activity, as demonstrated in Table 2 and Figure 6 of the cited study .
Q. Which experimental models are optimal for initial screening of this compound's antiviral efficacy?
Primary in vitro models include:
- Human recombinant ADAM17 assays for selectivity profiling (Table 1 compares inhibition across MMPs/ADAMs) .
- Calu-3 (human airway epithelial) and Vero E6 (monkey kidney) cell lines for viral replication studies. Ensure protocols detail cell viability controls (e.g., MTT assays) and viral titer quantification via RT-qPCR .
Q. What key parameters define this compound's selectivity against metalloproteinases?
Selectivity is assessed using IC₅₀ values against ADAM17 versus off-target enzymes (e.g., MMP-1, ADAM10). For example, this compound shows >10-fold selectivity for ADAM17 over MMP-1 (Table 1) . Researchers should replicate these assays under standardized buffer conditions (pH 7.4, 37°C) and include positive controls (e.g., marimastat for broad-spectrum inhibition).
Advanced Research Questions
Q. How can conflicting data on this compound's concentration-dependent efficacy be resolved?
Conflicts often arise from variability in cellular uptake or assay conditions. To address this:
- Perform dose-response curves across multiple cell lines (e.g., compare Calu-3 vs. primary human bronchial epithelial cells).
- Use pharmacokinetic modeling to correlate extracellular concentration with intracellular efficacy .
- Apply Bayesian statistical analysis to quantify uncertainty in EC₅₀/SI (Selectivity Index) calculations, as recommended in reproducibility guidelines ().
Q. What methodologies ensure reproducibility in this compound-related studies?
- Detailed appendices : Include step-by-step protocols for enzyme assays, viral infection models, and data processing (e.g., raw data tables, statistical code) .
- Cross-validation : Replicate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorometric activity assays) .
- Transparency in limitations : Report instrument calibration details (e.g., fluorometer sensitivity thresholds) and batch-to-batch compound variability .
Q. How can computational modeling enhance this compound's ADAM17 interaction studies?
- Molecular dynamics simulations : Predict binding stability using crystal structures of ADAM17 (PDB ID: 2I27). Validate with mutagenesis studies targeting this compound's hypothesized binding pockets.
- QSAR (Quantitative Structure-Activity Relationship) models : Optimize this compound derivatives by correlating substituent effects with IC₅₀ values (Table 1) .
- Integrate machine learning to prioritize in vitro testing of high-scoring virtual compounds .
Data Analysis & Contradiction Management
Q. What statistical approaches are critical for analyzing this compound's dose-response data?
Q. How should researchers handle discrepancies in ACE2 shedding assays?
- Meta-analysis : Pool data from independent labs using standardized units (e.g., ng/mL soluble ACE2).
- Sensitivity analysis : Test if outliers arise from assay-specific factors (e.g., antibody batch differences in ELISA) .
- Cross-lab collaborations : Share raw datasets via platforms like Zenodo to enable third-party validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
